Acosamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3R,4S,5S)-3-amino-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
WPJRFCZKZXBUNI-KVQBGUIXSA-N |
SMILES |
CC(C(C(CC=O)N)O)O |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H](CC=O)N)O)O |
Canonical SMILES |
CC(C(C(CC=O)N)O)O |
Synonyms |
6,6,6-trifluoro-L-acosamine acosamine |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Acosamine and Its Analogues
Total Synthesis Approaches to the Acosamine (B1199459) Core Structure
The synthesis of the this compound core has been a subject of extensive research, leading to a variety of innovative strategies. These approaches often leverage chiral precursors and stereocontrolled reactions to achieve the desired stereochemistry.
Stereoselective Approaches from Carbohydrate Precursors
Carbohydrates provide a rich source of chiral starting materials for the synthesis of complex molecules like this compound. Their inherent stereochemistry can be strategically manipulated to construct the target aminosugar.
| Starting Material | Key Intermediate | Final Product | Overall Yield |
| L-Rhamnal | Oxime derivative | N-trifluoroacetyl-L-acosamine | 33% |
The Henry reaction, or nitroaldol reaction, is a powerful tool for carbon-carbon bond formation and has been instrumental in the synthesis of this compound. wikipedia.org This reaction involves the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, a versatile intermediate that can be converted to a β-amino alcohol, a key structural feature of this compound. wikipedia.orgmdpi.com The stereochemical outcome of the Henry reaction can be controlled to produce the desired stereoisomer of the this compound precursor. wikipedia.org This method is valued for its ability to create crucial stereocenters with high selectivity. mdpi.compsu.edu
The inverse Klemer–Rodemeyer fragmentation is a key strategy for the synthesis of deoxy and unsaturated sugars, which are important intermediates in the synthesis of aminosugars like this compound. nih.gov This reaction involves the treatment of a protected glycoside, such as a methyl α-L-rhamnopyranoside 2,3-benzylidene acetal (B89532) derivative, with butyllithium (B86547) to induce fragmentation and yield a desired unsaturated sugar derivative. nih.govethernet.edu.et For instance, the 4-O-methyl derivative of methyl α-L-rhamnopyranoside 2,3-benzylidene acetal has been successfully fragmented to produce a key intermediate for aminosugar synthesis. ethernet.edu.et This method provides a pathway to intermediates that are otherwise difficult to access. nih.gov
The stereoselective reduction of oximes is a critical step in many synthetic routes to this compound and its analogues. nih.govnih.gov Oximes, derived from corresponding ketones, can be reduced to amines, establishing the crucial amino group with the desired stereochemistry. mdpi.com For example, the reduction of a specific oxime intermediate with borane (B79455) reagents has been shown to proceed with high stereoselectivity, leading to the arabino configuration required for this compound. nih.govnih.gov This reduction is a pivotal step that dictates the final stereochemical outcome of the synthesis. The choice of reducing agent and reaction conditions is crucial for achieving the desired stereoisomer.
| Oxime Precursor | Reducing Agent | Product Configuration |
| Methyl glycoside oxime | Borane | L-arabino |
Glycosylation is a fundamental process for integrating aminosugars like this compound into larger molecules, such as oligosaccharides and glycoconjugates. nih.gov These protocols involve the coupling of an activated this compound donor with a suitable acceptor molecule. acs.org The stereochemical outcome of the glycosylation is of paramount importance, and various methods have been developed to control the formation of the glycosidic linkage. acs.org Direct glycosylation methods often involve the reaction of an activated 2-deoxy-sugar donor with a nucleophile. acs.org The choice of activating agent, solvent, and temperature can significantly influence the stereoselectivity of the reaction. acs.org
| Donor | Acceptor | Key Promoter/Condition |
| Activated this compound Derivative | Aglycone | Lewis Acid |
Strategies Involving Stereoselective Reduction of Oximes
De Novo Synthesis Approaches from Non-Carbohydrate Precursors
De novo synthesis, the construction of complex molecules from simple, non-carbohydrate starting materials, offers a versatile and powerful alternative to traditional carbohydrate-based syntheses. wikipedia.org This approach allows for greater flexibility in introducing structural diversity and can be more efficient for large-scale production.
Acyclic stereoselective synthesis provides a powerful platform for constructing the carbohydrate backbone of aminosugars like this compound. These methods focus on controlling the stereochemistry of the acyclic precursor before cyclization.
One notable strategy involves the intramolecular conjugate addition of a carbamoyl (B1232498) amino group. rsc.org For instance, the synthesis of N-benzoyl L-daunosamine, a related aminosugar, was achieved with high stereoselectivity starting from O-t-butyldimethylsilyl L-lactaldehyde and methyl propiolate. rsc.orgrsc.org The key step in this synthesis is the intramolecular conjugate addition of a carbamoyl amino group of a methyl threo-5-carbamoyloxy-4-triethylsilyloxy-(Z)-hex-2-enoate intermediate, which proceeds with exclusive 1,3-anti diastereoselectivity. rsc.org This level of control is crucial for establishing the correct stereochemistry of the final aminosugar.
Another approach utilizes a short sequence based on the Marshall, McDonald, and Du Bois reactions to prepare the carbamate-protected L-vancosamine glycal, a universal precursor for vancosamine (B1196374) derivatives. nih.gov This method begins with the diastereoselective addition of an allenyl stannane (B1208499) to a lactaldehyde ether. nih.gov This is followed by a tungsten-catalyzed alkynol cycloisomerization and a rhodium-catalyzed C-H insertion of a carbamate (B1207046) nitrogen, demonstrating a novel and efficient strategy for the synthesis of 3-amino sugar derivatives from non-carbohydrate precursors. nih.gov
Asymmetric aldol (B89426) reactions are a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds and the creation of chiral centers. princeton.edu These strategies have been successfully applied to the synthesis of aminosugars, including derivatives of this compound.
A concise synthesis of L-daunosamine and D-ristosamine derivatives has been developed using an asymmetric aldol strategy starting from non-carbohydrate precursors. acs.orgcapes.gov.brfigshare.com In this approach, lithium and boron enolate mediated aldol reactions of an appropriate ketone with O-TBS lactaldehyde yield non-Evans syn and Evans syn aldol products with high selectivity. acs.org The resulting aldol products are then further elaborated to the target aminosugars. For example, a Curtius rearrangement of lactone acids derived from the aldol products provides the corresponding N-BOC amino lactones with complete retention of configuration. acs.org These amino lactones can then be converted to the final N-benzoyl aminosugar derivatives in a few steps. acs.org This methodology highlights the power of asymmetric aldol reactions to set key stereocenters in the early stages of the synthesis. acs.orgresearchgate.net
The table below summarizes the key features of this asymmetric aldol strategy:
| Aldol Reaction Type | Enolate | Aldehyde | Product Stereochemistry | Reference |
| Lithium-mediated | Lithium enolate | O-TBS lactaldehyde | non-Evans syn | acs.org |
| Boron-mediated | Boron enolate | O-TBS lactaldehyde | Evans syn | acs.org |
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, and their application to aminosugar synthesis has led to significant advances. mdpi.comrsc.org The aza-Wacker cyclization, in particular, has proven to be a highly effective method for the stereoselective synthesis of vicinal aminoalcohols, which are key structural motifs in aminosugars like this compound. nih.govnih.govchemrxiv.orgrsc.org
A streamlined synthesis of (–)-acosamine has been achieved using a diastereoselective aza-Wacker cyclization of O-allyl hemiaminals under aerobic conditions. nih.govnih.gov This method employs a detachable, tethered nitrogen nucleophile to generate the 1,2-aminooxygenation pattern from allylic alcohols. nih.gov The cyclization proceeds with high levels of diastereoselectivity to form 5-membered oxazolidine (B1195125) products. nih.gov A key feature of this strategy is the implementation of a redox-relay approach, which enables the rapid synthesis of (–)-N-Cbz-O-methylthis compound, a derivative of this compound, in just five steps from a protected lactaldehyde. nih.govrsc.org The synthesis commences with a vinyllithium (B1195746) addition to install the required stereochemistry, followed by the formation of the O-allyl hemiaminal and the crucial aza-Wacker cyclization to furnish a silyl (B83357) enol ether as a single diastereomer. nih.gov
The versatility of palladium catalysis is further demonstrated in the synthesis of various heterocyclic compounds, which can serve as precursors or analogues of aminosugars. acs.org For example, a Pd(II)-catalyzed cyclization of difunctional allylic N-tosyl carbamates has been developed to produce optically active 4-vinyl-2-oxazolidinones with high regio- and diastereoselectivity. acs.org
The following table highlights the key palladium-catalyzed reactions used in the synthesis of this compound and related structures:
| Reaction Type | Catalyst | Key Transformation | Application | Reference |
| Aza-Wacker Cyclization | Palladium(II) | Stereoselective formation of vicinal aminoalcohols | Synthesis of (–)-acosamine | nih.govnih.gov |
| Redox Relay | Palladium(II) | Rapid access to aminoaldehyde precursors | Synthesis of (–)-acosamine | nih.govrsc.org |
| Cyclization of Allylic N-Tosylcarbamates | Palladium(II) | Synthesis of optically active 4-vinyl-2-oxazolidinones | Synthesis of aminosugar analogues | acs.org |
Enantioselective intramolecular [3+2] cycloaddition reactions offer a powerful and convergent approach to the synthesis of cyclic systems with multiple stereocenters, making them well-suited for the construction of aminosugars. clockss.orgacs.org This strategy has been successfully employed in the total synthesis of this compound and daunosamine (B1196630). acs.org
One approach involves the use of chiral azomethine ylides generated from aminosugar N-oxides. clockss.org These ylides undergo [3+2] cycloaddition with dipolarophiles like stilbene (B7821643) to produce diastereomeric pyrrolidines with good asymmetric induction. clockss.org The chiral auxiliary can then be easily removed to provide enantiomerically enriched 3,4-disubstituted pyrrolidines. clockss.org
Another powerful strategy utilizes the intramolecular [3+2] cycloaddition of nitrones. acs.org This method has been applied to the total synthesis of both this compound and daunosamine, demonstrating its utility in constructing the core structure of these aminosugars with high stereocontrol. acs.org The key is a diastereoselective intramolecular [3+2] cycloaddition that establishes the critical stereocenters of the sugar ring. acs.org
Reductive lithiation of thiophenyl glycosides followed by trapping of the resulting anomeric anions provides a versatile and stereocontrolled method for the synthesis of O-glycosides, including those of aminosugars like this compound. researchgate.netnih.govacs.org This strategy is particularly advantageous for the synthesis of glycosides bearing a basic nitrogen, which can be challenging to introduce using conventional Lewis acid-promoted methods due to competitive coordination of the amine to the promoter. nih.govacs.org
The process involves the reductive lithiation of a thiophenyl glycoside donor using a reagent such as lithium 4,4'-di-tert-butylbiphenylide (LiDBB). nih.gov This generates an anomeric anion that can be trapped with an electrophile, such as a 2-methyltetrahydropyranyl (MTHP) peroxide, to form the desired glycosidic bond. nih.govacs.org The stereoselectivity of the glycosylation can be controlled by the reaction conditions. The axial (α) anion is formed as the kinetic product at low temperatures, while warming allows for equilibration to the more stable equatorial (β) anion. nih.gov This allows for the selective synthesis of either α- or β-linked aminoglycosides. nih.govacs.org
This methodology has been successfully applied to the synthesis of α- and β-acosamine derivatives with high yields and stereoselectivities. nih.govacs.org The ability to control the anomeric stereochemistry is a significant advantage of this approach.
The table below summarizes the outcomes of this strategy for this compound derivatives:
| Anomer | Yield | Stereoselectivity (α:β or β:α) | Reference |
| α-Acosamine derivative | 60–96% | >50:1 | nih.govacs.org |
| β-Acosamine derivative | 45–94% | 1.7–>50:1 | nih.govacs.org |
Enantioselective Intramolecular [3+2] Cycloaddition Reactions
Chemo-Enzymatic and Enzymatic Synthesis of this compound and Related Aminosugars
Chemo-enzymatic and enzymatic approaches are gaining prominence in the synthesis of carbohydrates and their derivatives due to the high selectivity and mild reaction conditions offered by enzymes. d-nb.inforesearchgate.netnih.govfrontiersin.orgrsc.orgnih.govresearchgate.net These methods can provide access to complex molecules that are difficult to synthesize using purely chemical methods.
While specific enzymatic syntheses of this compound are not extensively detailed in the provided context, the principles of chemo-enzymatic synthesis are applicable. For example, lipases are commonly used for the synthesis of sugar esters, which can be precursors to aminosugars. d-nb.inforesearchgate.net The enzymatic transesterification of aminosugars like N-acetylglucosamine and N-butyrylglucosamine with fatty acid esters has been demonstrated. d-nb.inforesearchgate.net
Furthermore, glycosyltransferases are powerful enzymes for the formation of glycosidic bonds. nih.gov A substrate-flexible KanM2 glycosyltransferase has been used in the chemo-enzymatic synthesis of novel pseudo-trisaccharide aminoglycoside antibiotics. nih.gov This involves the acid hydrolysis of commercially available aminoglycosides followed by an enzymatic glycosylation step. nih.gov Such an approach could potentially be adapted for the synthesis of this compound-containing oligosaccharides.
The development of engineered enzymes and multi-enzyme cascade reactions will likely play an increasingly important role in the future synthesis of this compound and its analogues, offering more sustainable and efficient routes to these valuable compounds. researchgate.netopenaccessjournals.comnih.gov
Enzyme Discovery and Characterization for this compound Biosynthesis
The biosynthesis of aminosugars in secondary metabolism typically involves a series of enzymatic reactions starting from a common sugar nucleotide precursor. While the specific enzymatic pathway for this compound has not been fully elucidated in all producing organisms, the general steps are understood to involve enzymes such as aminotransferases. nih.gov These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are crucial for installing the amino group onto a keto-sugar nucleotide intermediate. nih.gov
In many bacteria, the biosynthesis of aminosugars begins with the amination of a sugar-phosphate, catalyzed by enzymes like glucosamine-6-phosphate synthase. researchgate.net However, in the context of secondary metabolite biosynthesis, the amination often occurs at the sugar nucleotide level. nih.gov For instance, in the biosynthesis of other aminosugars, aminotransferases utilize an amino acid, commonly L-glutamine, as the amino donor to convert a C-3, C-4, or C-6 keto-sugar nucleotide into the corresponding aminosugar nucleotide. nih.gov
The characterization of enzymes from various natural product biosynthetic gene clusters provides insights into the types of catalysts that could be involved in this compound formation. For example, studies on the biosynthesis of everninomicin led to the identification and characterization of ORF36, a nitrososynthase enzyme that oxidizes an aminosugar precursor, TDP-l-epi-vancosamine. acs.org While this specific enzyme leads to a nitroso sugar, it highlights the diversity of enzymatic transformations that aminosugars can undergo. Further genome mining and characterization of enzymes from this compound-producing organisms are necessary to definitively identify and characterize the complete biosynthetic pathway.
Engineered Biocatalytic Pathways for Aminosugar Production
The engineering of biocatalytic pathways offers a sustainable and highly selective alternative to chemical synthesis for the production of aminosugars. acs.org By assembling enzymes from different sources into a single microbial host or using them in a cell-free cascade, complex molecules can be synthesized from simple starting materials. acs.orgacs.org
Strategies for engineering these pathways often involve:
Pathway Engineering: Overexpressing key enzymes in the desired pathway and deleting competing pathways to maximize the flux towards the target aminosugar. researchgate.net For example, in E. coli, strains have been engineered to produce glucosamine (B1671600) (GlcN) from glucose by introducing genes for glucosamine-6-phosphate synthase and glucosamine-6-phosphate N-acetyltransferase. acs.orgresearchgate.net
Cofactor Balancing: Ensuring the efficient supply of cofactors, such as PLP for aminotransferases, is critical for optimal pathway function. nih.gov
Transporter Engineering: Modifying membrane transporters can facilitate the uptake of precursors and the export of the final aminosugar product, preventing feedback inhibition and toxicity. researchgate.net
A two-step biocatalytic cascade has been demonstrated for the production of amino carbohydrates by combining an oxidase and a transaminase. nih.gov For instance, galactose oxidase can convert a hydroxyl group to a carbonyl group, which is then aminated by a ω-transaminase. nih.gov This modular approach allows for the production of different aminosugars by selecting enzymes with the desired regioselectivity. nih.gov
| Engineered Pathway Example for Aminosugar Production | |
| Host Organism | Escherichia coli |
| Target Product | N-acetylglucosamine (GlcNAc) |
| Key Enzymes Introduced | Glucosamine-6-phosphate synthase (G6PS), Glucosamine-6-phosphate N-acetyltransferase (GlcN6P-NAT) |
| Strategy | Overexpression of key enzymes to increase production from glucose. GlcNAc is preferred over glucosamine as it is less prone to degradation and cellular toxicity. acs.orgresearchgate.net |
Computational Modeling in Enzyme Design for this compound Synthesis
Computational modeling has become an indispensable tool in enzyme engineering, enabling the design of novel enzymes and the improvement of existing ones for specific synthetic purposes. researchgate.netnih.gov For the synthesis of this compound, computational methods can be applied to design or modify enzymes, such as aminotransferases, to have higher activity, stability, and specificity for the desired substrates.
The process of computational enzyme design typically involves:
Developing a Mechanistic Hypothesis: Defining the desired chemical transformation and the ideal active site geometry to catalyze it. This conceptual model is often referred to as a "theozyme." acs.org
Scaffold Docking: The theozyme is then computationally docked into a library of known protein structures to find a suitable scaffold that can accommodate the catalytic residues in the correct orientation. acs.org
Sequence Design and Optimization: Once a scaffold is selected, the surrounding amino acid residues are mutated in silico to optimize the active site for transition state stabilization and substrate binding. nih.gov
Experimental Validation: The designed enzyme variants are then produced and tested experimentally to assess their catalytic efficiency. researchgate.net
High-throughput molecular dynamics simulations can be used to screen large numbers of computationally designed enzyme variants to identify those with the highest predicted activity. researchgate.net This hybrid approach, combining computational design with experimental screening, has been successfully used to engineer enzymes with enhanced properties for various applications, including the synthesis of chiral amines. researchgate.net Such strategies hold great promise for developing bespoke biocatalysts for the efficient synthesis of this compound and its analogues.
Synthesis of this compound Derivatives and Structural Analogues
The chemical synthesis of this compound derivatives and analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties.
Design and Synthesis of Glycosylated Intercalators Featuring this compound
Inspired by the structure of anthracycline antibiotics like doxorubicin (B1662922), researchers have designed and synthesized novel glycosylated intercalators that mimic their function. nih.govnih.gov These synthetic mimics typically consist of a planar aromatic system for DNA intercalation, a carbohydrate moiety for groove binding, and a linker connecting the two. nih.gov
This compound is one of the aminosugars that has been incorporated into these synthetic constructs. nih.govnih.gov The synthesis of these molecules often involves the Sonogashira coupling of a propargyl glycoside of this compound with an iodinated aromatic system. nih.gov The propargyl linker is chosen for its versatility, as the alkyne can be further modified. nih.gov The DNA binding affinity of these this compound-containing conjugates has been evaluated using fluorescence-based assays, confirming that both the aromatic and the sugar components are critical for DNA binding. nih.gov
| Synthesized this compound-Containing Glycoconjugates | |
| Aromatic Moiety | 2-phenylbenzo[b]furan-3-yl, 2-phenylbenzo[b]thiophen-3-yl, 1-tosyl-2-phenylindol-3-yl, or 2-phenylindol-3-yl |
| Aminosugar | This compound |
| Linker | Propargyl group |
| Key Coupling Reaction | Sonogashira coupling |
| Reference | nih.gov |
Preparation of Positional and Stereoisomeric Analogues
The synthesis of positional and stereoisomeric analogues of this compound, such as daunosamine and ristosamine (B1219620), is important for understanding the impact of stereochemistry on biological activity. acs.orgacs.org These syntheses often start from common carbohydrate precursors and employ stereocontrolled reactions to introduce the required functionalities with the correct orientation.
For example, the synthesis of propargyl acosaminoside can be achieved from a protected azido-sugar intermediate. nih.gov The reduction of the azide (B81097) group affords the corresponding amine. nih.gov The daunosamine isomer can be obtained from the same this compound precursor by inversion of the stereochemistry at the C-4 position. nih.gov This is typically achieved by formation of a triflate ester followed by displacement with an acetate (B1210297) nucleophile, and subsequent deacetylation. nih.gov This strategy allows for the divergent synthesis of different stereoisomers from a common intermediate.
Methods for Introducing Functional Groups
The introduction of various functional groups onto the this compound scaffold can significantly modulate its properties. Common modifications include N-acylation and fluorination.
Optimization of Key Synthetic Steps for Scalability and Efficiency
The efficient synthesis of complex molecules like this compound on a large scale presents significant challenges inherent to carbohydrate chemistry. Optimization of synthetic routes is crucial for improving yield, reducing costs, and ensuring the process is robust and reproducible. Key strategies for achieving scalability and efficiency in the synthesis of this compound and its analogues, such as other deoxyamino sugars, involve a multi-faceted approach encompassing route design, reaction conditions, and modern automation technologies.
A critical aspect of optimization is the strategic selection of the synthetic pathway, particularly the timing of key transformations. For instance, in the synthesis of versatile 2,6-dideoxyamino sugar building blocks from D-glucosamine, performing the crucial C-6 deoxygenation at an early stage has proven effective. nih.govacs.org This approach, demonstrated on a 20-40 gram scale, minimizes the handling of more complex intermediates in later steps. nih.govacs.org The optimization of specific reactions, such as the reduction of a 6-iodo intermediate using an optimized system of tributyltin hydride (Bu₃SnH) and triethylborane (B153662) (Et₃B), resulted in excellent yields (96%) on a 40-gram scale, underscoring the importance of fine-tuning reaction conditions. nih.govacs.org
Modern approaches to reaction optimization are increasingly moving towards automated and data-driven methods. Closed-loop optimization, which combines robotic platforms with algorithms like Bayesian optimization, has been successfully applied to carbohydrate protective group chemistry. rsc.org This technique allows for the rapid screening of reaction parameters (reagents, catalysts, temperature, time) to identify optimal conditions that might not be intuitive. rsc.org Such systems can significantly accelerate the development of high-yielding and selective reactions, which is a major bottleneck in carbohydrate synthesis. rsc.org Furthermore, the development of automated synthesis platforms based on High-Performance Liquid Chromatography (HPLC) equipment streamlines the entire process, from building block synthesis to glycosylation and purification, making complex glycan synthesis more accessible and efficient. glycoforum.gr.jp
The choice of reagents and the careful planning of protecting group strategies are also paramount. numberanalytics.comnumberanalytics.com Optimizing for scalability often means selecting cheaper, more stable reagents and minimizing the number of chromatographic purification steps, which are often a major hindrance to large-scale production. nih.gov For example, a nine-step synthesis of an advanced aminogalactopyranoside building block was achieved on a 30-gram scale with only two chromatography purifications, highlighting the efficiency of a well-designed synthetic route. nih.gov
Application of Catalytic Oxidation Methods in this compound Derivatization
Catalytic oxidation reactions are powerful tools in organic synthesis for introducing or modifying functional groups, and their application to carbohydrates like this compound offers pathways to novel derivatives. These methods are particularly valuable as they can provide high selectivity under mild conditions, often using environmentally benign oxidants like molecular oxygen. researchgate.net
In the context of this compound and other aminosugars, catalytic oxidation can target the hydroxyl (–OH) and amino (–NH₂) groups to create new functionalities. For the derivatization of hydroxyl groups, various catalytic systems have been developed for the regioselective oxidation of unprotected carbohydrates. A notable example is the palladium catalyst [(neocuproine)Pd(OAc)]₂(OTf)₂, which selectively oxidizes the C3-hydroxyl group of pyranosides to the corresponding ketone. researchgate.net This site-selectivity is remarkable because it works on substrates with multiple, chemically similar hydroxyl groups without the need for complex protecting group manipulations. researchgate.netacs.org Gold nanoparticle catalysts have also been employed for the base-free oxidation of carbohydrates, converting primary alcohols to carboxylic acids. nih.gov The reactivity and selectivity of these gold-catalyzed oxidations are highly dependent on the stereochemistry of the carbohydrate, such as the orientation of hydroxyl groups. nih.gov
For the amino group, which is characteristic of this compound, catalytic oxidation can lead to various N-oxygenated products. Flavin-dependent monooxygenases, for instance, are enzymes that catalyze the oxidation of amines. nih.gov The enzyme ORF36, involved in the biosynthesis of the antibiotic everninomicin, performs a double oxidation of an aminosugar to a nitroso sugar, proceeding through a hydroxylamine (B1172632) intermediate. nih.gov This biological approach highlights the potential for biocatalysis in creating complex this compound derivatives. Chemical methods using transition metal catalysts can also be employed for the selective oxidation of amines and alcohols in aminosugar structures, such as aminoglycosides, to produce ketones or other oxidized forms for further derivatization. google.com
The application of these catalytic methods allows for the creation of this compound derivatives with modified functional groups, such as keto-acosamine or N-hydroxy-acosamine. These derivatives are valuable as synthetic intermediates or as probes for studying biological activity.
Stereochemical Control and Regioselectivity in this compound Synthesis
Mechanisms of Stereoselectivity in Glycosylation Reactions
The formation of the glycosidic bond is the cornerstone of oligosaccharide synthesis, and controlling its stereochemistry (α or β) is a central challenge. The outcome of a glycosylation reaction is governed by a complex interplay of factors, and its mechanism is best understood as a continuum between a bimolecular (Sₙ2-like) and a unimolecular (Sₙ1-like) pathway. rsc.org
The Sₙ1-like mechanism proceeds through the formation of a dissociated, electrophilic glycosyl cation intermediate, often referred to as an oxocarbenium ion. rsc.orgnih.gov This pathway involves an equilibrium between the initial covalent glycosyl donor, a closely associated contact ion pair (CIP), and a solvent-separated ion pair (SSIP). numberanalytics.com
Contact Ion Pair (CIP): The leaving group remains on one face (e.g., the α-face) of the oxocarbenium ion, shielding it from attack. The incoming nucleophile (acceptor) is therefore directed to the opposite face, leading to stereoselective formation of the β-glycoside. numberanalytics.com
Solvent-Separated Ion Pair (SSIP) / Free Oxocarbenium Ion: As the leaving group fully dissociates, the planar oxocarbenium ion can be attacked from either face. In this scenario, the stereochemical outcome is often governed by the anomeric effect, which thermodynamically favors the formation of the α-glycoside. numberanalytics.com
The Sₙ2-like mechanism involves a direct, backside attack by the nucleophilic acceptor on the anomeric carbon, displacing the leaving group in a single concerted step. This process leads to an inversion of stereochemistry at the anomeric center. For example, an α-linked leaving group would produce a β-glycoside.
The specific pathway that dominates depends on the reactivity of the donor, the nucleophilicity of the acceptor, the solvent, and the promoter system used. Highly reactive donors and stable oxocarbenium ions favor the Sₙ1 pathway, whereas less reactive systems are more likely to proceed via an Sₙ2-like mechanism. nih.gov
Influence of Protecting Groups and Reaction Conditions on Stereochemical Outcome
Protecting groups and reaction conditions are not merely passive components in glycosylation but actively dictate the stereochemical outcome by influencing the mechanistic pathway. acs.orgacs.org
Neighboring Group Participation: A classic strategy for achieving 1,2-trans glycosides relies on a participating protecting group at the C-2 position. acs.orgacs.org
Acyl Groups (e.g., Acetyl, Benzoyl): An acyl group at C-2 can attack the anomeric center as the leaving group departs, forming a cyclic dioxolenium ion intermediate. This intermediate effectively blocks the α-face of the sugar ring, forcing the glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product (e.g., a β-glycoside for a gluco- or galacto-configured donor). glycoforum.gr.jp
| Donor Configuration | C-2 Protecting Group | Mechanism | Product Stereochemistry |
| D-gluco / D-galacto | Acyl (e.g., -OAc, -OBz) | Neighboring Group Participation | 1,2-trans (β-glycoside) |
| D-manno | Acyl (e.g., -OAc, -OBz) | Neighboring Group Participation | 1,2-trans (α-glycoside) |
| Any | Non-participating (e.g., -OBn) | Sₙ1 / Sₙ2 Continuum | Mixture of α and β |
Conformational Constraints and Electronic Effects: Protecting groups distant from the anomeric center can also exert profound stereochemical control by altering the conformation and electronic properties of the glycosyl donor.
4,6-O-Benzylidene Acetal: In the synthesis of mannosides, a 4,6-O-benzylidene acetal locks the pyranose ring in a conformation that destabilizes the oxocarbenium ion. This shifts the reaction equilibrium towards a covalent α-triflate intermediate, which can then be attacked in an Sₙ2-like fashion to yield the challenging 1,2-cis β-mannoside with high selectivity. numberanalytics.com The benzylidene acetal's electron-withdrawing effect, maximized by this conformational lock, is key to this outcome. numberanalytics.com
Reaction Conditions: The choice of solvent, temperature, and activation system plays a critical role in modulating the equilibrium between the covalent and ionic intermediates.
Solvents: Non-polar solvents like dichloromethane (B109758) (DCM) tend to favor the formation of contact ion pairs, promoting β-selectivity. More polar, coordinating solvents like acetonitrile (B52724) can stabilize the separated oxocarbenium ion, often leading to α-products. nih.gov
Temperature: Glycosylation reactions are frequently performed at low temperatures (e.g., -78 °C) to enhance selectivity by slowing down competing reaction pathways and minimizing the equilibration of anomeric intermediates. nih.gov
Activators/Promoters: The combination of activator (e.g., N-iodosuccinimide, NIS) and acid catalyst (e.g., triflic acid, TfOH) determines the rate of leaving group departure and thus influences whether the mechanism is more Sₙ1- or Sₙ2-like. nih.gov
By carefully selecting protecting groups and optimizing reaction conditions, chemists can steer the glycosylation reaction towards the desired stereoisomer, a critical requirement for the successful synthesis of this compound-containing oligosaccharides.
Role and Structural Contributions in Complex Natural Products
Acosamine (B1199459) as a Constituent of Anthracycline Antibiotics
The anthracyclines are a class of potent chemotherapeutic agents widely used in cancer treatment. wikipedia.org The structure of these molecules typically consists of a tetracyclic aglycone linked to a sugar moiety. tudublin.ie The identity and stereochemistry of this sugar are critical for the drug's efficacy and pharmacological profile. ineosopen.org this compound is a key component in important semi-synthetic anthracycline analogues. researchgate.net
Daunomycin (also known as Daunorubicin) and Doxorubicin (B1662922) are foundational anthracycline antibiotics isolated from Streptomyces peucetius. wikipedia.orguniversiteitleiden.nl Both of these compounds naturally contain the aminosugar L-daunosamine. universiteitleiden.nlnih.gov this compound is structurally integrated into anthracycline scaffolds through the creation of semi-synthetic analogues, most notably Epirubicin (B1671505). researchgate.netacs.org
Epirubicin is a derivative of Doxorubicin where the L-daunosamine sugar has been replaced by L-acosamine. researchgate.net This integration occurs via a glycosidic bond between the anomeric carbon (C-1') of the this compound sugar and the hydroxyl group at the C-7 position of the tetracyclic aglycone, known as doxorubicinone. tudublin.ieresearchgate.net The synthesis of Epirubicin can be achieved through the condensation of the daunorubicin (B1662515) aglycone with a chemically activated and protected form of this compound, such as N-trifluoroacetylacosaminyl chloride. google.com This process results in a molecule that is a stereoisomer of the natural product, differing only in the orientation of a single hydroxyl group on the sugar. taylorandfrancis.com
The substitution of daunosamine (B1196630) with its epimer, this compound, introduces a subtle yet significant change to the molecular architecture of the anthracycline. The sole structural difference between doxorubicin and its analogue epirubicin is the stereochemistry at the C-4' position of the aminosugar. researchgate.netacs.org In doxorubicin, the C-4' hydroxyl group of the daunosamine ring is in an axial configuration, whereas in epirubicin, the corresponding hydroxyl group on the this compound moiety is in an equatorial position. google.com
This alteration in the stereochemistry of a single chiral center modifies the three-dimensional shape and polarity of the sugar. taylorandfrancis.com These changes, though seemingly minor, have a cascading effect on the molecule's physicochemical properties, such as its pKa, and influence how it interacts with its biological targets like DNA and topoisomerase II. ineosopen.orgtaylorandfrancis.com Replacing the daunosamine in adriamycin (doxorubicin) with L-acosamine has been reported to reduce the cardiotoxicity of the drug while preserving its potent anti-tumor activity, a change attributed to these subtle architectural modifications. clockss.orgoup.com
This compound, daunosamine, and ristosamine (B1219620) are all 3-amino-2,3,6-trideoxyhexopyranoses, a family of aminosugars essential to the structure and function of many anthracycline antibiotics. researchgate.net Their primary distinction lies in the stereochemistry of the hydroxyl and amino groups attached to the pyranose ring.
This compound vs. Daunosamine : this compound is the C-4' epimer of daunosamine. researchgate.netacs.org This means they have opposite configurations at the C-4 carbon. L-Acosamine has an L-arabino configuration, while L-daunosamine has an L-lyxo configuration. This single stereochemical inversion, from an axial hydroxyl in daunosamine to an equatorial one in this compound, is the key difference that leads to the distinct pharmacological profile of epirubicin compared to doxorubicin. google.com
This compound vs. Ristosamine : this compound and ristosamine are also stereoisomers. They differ in the orientation of their hydroxyl groups, with this compound possessing a ribo configuration and ristosamine an arabino configuration. This stereochemical variance is known to alter their DNA-binding conformations, which is a critical aspect of the anthracyclines' mechanism of action. The total synthesis of L-daunosamine, L-acosamine, D-acosamine, and D-ristosamine from a common precursor has been developed, facilitating detailed studies into these structure-activity relationships. clockss.org
Influence of the this compound Moiety on the Molecular Architecture of Anthracyclines
This compound in Pseudodisaccharide Aminocyclitol Antibiotics
Beyond its role in anthracyclines, this compound also serves as a building block in the synthesis of other classes of antibiotics. Research has demonstrated the synthesis of novel pseudodisaccharide-type aminocyclitol antibiotic models utilizing L-acosamine. nih.gov In these efforts, a protected form of L-acosamine is glycosylated with a suitably protected aminocyclitol aglycone (specifically, an azidodeoxyinosose derivative) to form the target pseudodisaccharide. nih.gov Aminocyclitol antibiotics, such as the aminoglycosides, are a major class of antibacterial agents, and the ability to incorporate diverse aminosugars like this compound provides a pathway to novel analogues with potentially new or improved activities. researchgate.net
General Role of Aminosugars in Natural Product Diversification
The structural diversity of aminosugars provides a powerful tool for the diversification of natural products. nih.gov Nature utilizes a variety of aminosugars in scaffolds ranging from polyketides and non-ribosomal peptides to enediynes and oligosaccharides. nih.gov This is exemplified by the anthracycline family, where subtle changes in the aminosugar moiety—such as the epimerization of daunosamine to this compound—can lead to the development of drugs with improved therapeutic indices. acs.orgclockss.org This has spurred the development of "glycodiversification" strategies, where enzymes in biosynthetic pathways are engineered or synthetic chemistry is used to attach different sugar units to a natural product scaffold, creating novel molecules with potentially enhanced or new biological activities. acs.orgacs.org
Mechanistic Studies of Acosamine S Biological Interactions Non Clinical Focus
Molecular and Cellular Interaction Mechanisms
Acosamine (B1199459) is a critical sugar moiety in several potent anthracycline antibiotics, which are known to exert their biological effects, at least in part, by interacting with DNA. wikipedia.org To understand the specific role of the this compound component, researchers have synthesized and studied various this compound-containing analogues designed as functional mimics of these natural antibiotics.
One such study involved a panel of novel glycoconjugates where an this compound moiety was linked to different aromatic intercalating groups (like 2-phenylbenzo[b]furan-3-yl or 2-phenylindol-3-yl) via a propargyl spacer. nih.gov The primary mechanism of action for this class of compounds is non-covalent binding to DNA, which includes intercalation, where the aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. wikipedia.orgnih.gov The sugar portion, such as this compound, typically sits (B43327) within the minor groove of the DNA and interacts with adjacent base pairs, contributing to the stability and specificity of the binding. wikipedia.orgnih.gov
This compound is a key structural component of anthracyclines, a class of compounds whose primary cytotoxic mechanism involves the disruption of enzymatic pathways essential for cell survival, particularly those related to nucleic acid synthesis. wikipedia.orgnih.gov The most widely accepted mechanism is the interaction with and inhibition of topoisomerase-II (TopII). nih.govnih.gov
Topoisomerase-II is a vital enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the breaks. nih.govusp.br Anthracyclines interfere with this process by stabilizing the "cleavage complex," a ternary structure formed by the enzyme, the DNA, and the drug molecule. nih.govusp.brfrontiersin.org This stabilization "poisons" the enzyme, preventing it from re-ligating the DNA break, which leads to an accumulation of double-strand breaks. nih.govnih.gov These DNA breaks ultimately block DNA replication and RNA synthesis, triggering apoptotic cell death. wikipedia.orgnih.govfrontiersin.org
Studies on arimetamycin A, an anthracycline containing a complex disaccharide that includes an this compound-like sugar, and its synthetic hybrids provide direct evidence for this mechanism. A daunorubicin-arimetamycin hybrid was shown to inhibit human topoisomerase IIα (hTopIIα) mediated relaxation of supercoiled DNA, a key function of the enzyme. nih.govacs.orgresearchgate.net The sugar moiety of anthracyclines, like this compound, plays a crucial role in this process by interacting with both the minor groove of DNA and the topoisomerase enzyme within the ternary complex, interactions which are critical for determining the potency of the antitumor effect. nih.gov
While this compound is primarily studied in the context of anticancer agents, research has also explored the antiviral and antibacterial potential of this compound-containing compounds and related structures.
Antiviral Properties: Research into the antiviral activity of this compound has involved synthesizing nucleoside analogues where this compound, in a furanose configuration, is coupled with a pyrimidine (B1678525) base (thymine). researchgate.net These novel nucleosides were evaluated for their activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus-1 (HSV-1). researchgate.net The general mechanism for many antiviral nucleoside analogues involves inhibition of viral replication. frontiersin.org These analogues can act as chain terminators during the synthesis of viral nucleic acids or as inhibitors of essential viral enzymes like RNA-dependent RNA polymerase (RdRp). frontiersin.org However, the specific this compound-thymine nucleosides synthesized were found to be inactive against HIV-1 and HIV-2 in preliminary biological studies. researchgate.net
Antibacterial Properties: The broader class of anthracyclines, to which this compound-containing compounds belong, has known antibiotic properties. wikipedia.org The mechanisms for antibacterial action by related compounds, such as alkaloids, often involve multiple targets. Key mechanisms include the inhibition of nucleic acid and protein synthesis by acting as DNA intercalators, which interferes with DNA replication and RNA transcription. nih.gov Another significant mechanism is the disruption of the bacterial cell membrane's integrity and permeability. nih.govmdpi.com Some compounds can also act as inhibitors of bacterial efflux pumps, which are a major cause of multidrug resistance. mdpi.com While these are general mechanisms for related natural products, specific studies detailing the molecular pathways of this compound's antibacterial action are limited. However, some anthracyclines have been shown to inhibit bacterial enzymes such as M. tuberculosis DnaG primase and DNA gyrase. nih.gov
The cytotoxic effects of this compound-containing compounds have been extensively studied in various cancer cell lines. The primary mechanism of cytotoxicity is linked to their function as anthracyclines, which induce cell death through several interconnected pathways.
A major cytotoxic mechanism is the induction of DNA damage through the inhibition of topoisomerase II, as detailed previously. wikipedia.orgnih.gov This leads to double-strand breaks and the arrest of the cell cycle in the G1/G2 phase, ultimately triggering apoptosis. frontiersin.org
Another significant mechanism is the generation of reactive oxygen species (ROS). nih.gov The quinone moiety of the anthracycline structure can undergo redox cycling, a process catalyzed by enzymes like cytochrome P450 reductase. This generates free radicals such as superoxides and hydroxyl radicals, which cause widespread damage to cellular components, including DNA and lipids, leading to oxidative stress and apoptosis. wikipedia.orgfrontiersin.org
Studies on arimetamycin A, which contains an this compound-like sugar, and its hybrids have provided specific cytotoxicity data. nih.govnih.gov These compounds exhibit potent, nanomolar-range cytotoxicity against various human cancer cell lines. nih.gov Notably, arimetamycin A and its doxorubicin (B1662922) hybrid demonstrated high potency even against the H69AR lung cancer cell line, which is known for its multidrug resistance to conventional anthracyclines like doxorubicin. nih.govnih.gov This suggests that the specific structure of the arimetamycin glycan, which includes the this compound-like unit, may help overcome resistance mechanisms such as drug efflux pumps. nih.govacs.org
Table 1: In Vitro Cytotoxicity (IC₅₀) of Arimetamycin A (AMA) and its Hybrids
| Compound | MCF-7 (Breast) IC₅₀ (nM) | H460 (Lung) IC₅₀ (nM) | H69AR (MDR Lung) IC₅₀ (nM) |
|---|---|---|---|
| Synthetic AMA (1) | <30 | 40 | 90 |
| DNR-AMA Hybrid (7) | 150 | 140 | 290 |
| DOX-AMA Hybrid (8) | <30 | <30 | 60 |
| Doxorubicin (DOX) | 50 | 110 | >1000 |
Data sourced from studies on synthetic arimetamycin A and its hybrids. nih.govnih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Exploration of Antiviral and Antibacterial Properties via Molecular Mechanisms (e.g., interference with protein biosynthesis)
Structure-Activity Relationship (SAR) Investigations
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological recognition and activity. nih.gov For a molecule like this compound, which is part of a larger drug that interacts with specific biological targets like enzymes and DNA, its precise spatial configuration is critical. nih.govnih.gov
The general principle is that biological systems, particularly enzymes and cellular receptors, are themselves chiral and will interact differently with different stereoisomers of a drug. nih.gov This can have a profound impact on target binding, cellular uptake, and metabolism. nih.gov For instance, studies on the related compound acivicin (B1666538) have shown that only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This difference was not due to passive diffusion but was attributed to a stereoselective uptake mediated by an L-amino acid transport system, which recognizes one stereoisomer far better than the others. nih.gov
Similarly, the sugar moiety of anthracyclines is known to be a key determinant of bioactivity through its interactions within the ternary complex formed with DNA and topoisomerase II. nih.gov Therefore, the specific stereochemical configuration of this compound is fundamental to achieving the correct orientation and interactions required for potent biological activity.
Analysis of this compound Analogues for Modified Biological Activities
The structural modification of this compound, an amino sugar, has been a significant area of research to explore and alter its biological effects. Scientists have synthesized a variety of this compound analogues by introducing different functional groups, aiming to enhance potency, improve selectivity, or confer novel biological activities. These studies are crucial for understanding the structure-activity relationships (SAR) of glycosidic compounds.
A prominent strategy involves the modification of the amino group at the C-3 position. For instance, the synthesis of N-trifluoroacetyl-L-acosamine has been achieved through an efficient route starting from L-rhamnal. nih.gov This N-trifluoroacetylation serves to protect the amino group and can influence the molecule's interactions with biological targets. nih.govrsc.org Further modifications have led to the creation of 1-thio analogues, such as Benzyl 1-thio-N-trifluoroacetyl-α-L-acosaminide, which introduces a sulfur atom at the anomeric position, potentially altering the glycosidic bond's stability and binding properties. nih.gov
Fluorination is another key modification strategy. The synthesis of 6,6,6-Trifluoro-L-acosamine, where the C-6 methyl group is replaced by a trifluoromethyl group, significantly alters the parent compound's physicochemical properties like stability and solubility. ontosight.ai This modification is explored for its potential to create inhibitors of glycosidases, enzymes that break down carbohydrates. ontosight.ai Similarly, a protected 2-fluoro analogue of this compound, methyl 3-acetamido-4-O-benzoyl-2,3,6-trideoxy-2-fluoro-β-L-mannopyranoside, has also been synthesized. csuc.cat
This compound is a key component of several clinically important anthracycline antibiotics, such as daunorubicin (B1662515) and doxorubicin. nih.gov Research has focused on creating analogues of these drugs by modifying the this compound moiety or replacing the natural sugar (daunosamine) with this compound. researchgate.netresearchgate.net Structure-activity studies have shown that replacing daunosamine (B1196630) with this compound can yield analogues that are nearly as active but possess lower cardiotoxicity. researchgate.net In one study, a series of daunorubicin analogues with truncated aromatic cores were synthesized, incorporating either daunosamine, this compound, or another unnatural monosaccharide. nih.gov When tested against the MCF-7 breast cancer cell line, the identity of the carbohydrate moiety appeared to have little effect on the cytotoxicity of these specific analogues. nih.gov However, the aglycone structure was critical, with analogues having a 1,2,3,4-tetrahydro-anthracene core being significantly more active than those with a 1,2,3,4-tetrahydro-naphthalene core. nih.gov
Another important class of modifications involves introducing an azido (B1232118) group. The 3'-azido derivatives of anthracyclines have been synthesized and shown to retain antiproliferative activity against sensitive cancer cell lines. usp.br Notably, some of these azido-containing analogues were also active against drug-resistant cell lines, suggesting they may overcome mechanisms like P-glycoprotein efflux. usp.br
Table 1: Examples of Synthesized this compound Analogues and Their Modifications
| Analogue Name | Modification from this compound | Synthetic Precursor/Method | Reference |
| N-trifluoroacetyl-L-acosamine | Trifluoroacetylation of the C-3 amino group | Stereoselective reduction of an oxime followed by trifluoroacetylation | nih.gov |
| Benzyl 1-thio-N-trifluoroacetyl-α-L-acosaminide | Introduction of a benzylthio group at C-1; N-trifluoroacetylation | Michael-type addition of phenylmethanethiol to an enone | nih.gov |
| 6,6,6-Trifluoro-L-acosamine | Replacement of the C-6 methyl group with a trifluoromethyl (-CF3) group | Multi-step synthesis from L-acosamine or related sugars | ontosight.ai |
| Daunorubicin-Acosamine Analogue | Glycosylation of a 1,2,3,4-tetrahydro-anthracene core with this compound | Silver hexafluorophosphate-promoted thioglycoside activation | nih.gov |
| 3'-Azido-anthracycline Analogue | Substitution of the C-3' amino group with an azido (-N3) group | Synthesis from the parent drug (e.g., daunorubicin) | usp.br |
Table 2: Cytotoxicity of Daunorubicin Analogues Containing this compound
| Compound | Aglycone Core | Sugar Moiety | IC₅₀ (µM) against MCF-7 Cells | Reference |
| Analogue 1 | 1,2,3,4-Tetrahydro-anthracene | This compound | 94 | nih.gov |
| Analogue 2 | 1,2,3,4-Tetrahydro-anthracene | Daunosamine | 134 | nih.gov |
| Analogue 3 | 1,2,3,4-Tetrahydro-anthracene | 4-amino-2,3,6-trideoxy-L-threo-hexopyranose | 100 | nih.gov |
| Doxorubicin (Reference) | Anthraquinone | Daunosamine | 17 | nih.gov |
| Daunorubicin (Reference) | Anthraquinone | Daunosamine | 5 | nih.gov |
Role of this compound in Ligand-Receptor Interactions (e.g., in glycobiology)
This compound, as a carbohydrate, participates in biological processes through interactions with proteins, particularly with specialized carbohydrate-binding proteins like lectins and enzymes. medchemexpress.euusbio.net The principles of glycobiology, which studies these interactions, provide a framework for understanding how this compound engages with protein receptors at a molecular level. nih.gov Molecules that bind to receptors are known as ligands, and this compound can function as such a ligand. msdmanuals.com
The binding of carbohydrates to proteins is a highly specific process governed by a combination of non-covalent interactions. stfc.ac.uk These interactions dictate the recognition and affinity between the sugar ligand and its protein receptor. nih.govresearchgate.net
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups on the this compound ring are primary sites for forming hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Asparagine, Glutamine) in a protein's binding pocket. nih.gov These hydrogen bonds are critical for the specificity of carbohydrate recognition. nih.gov
Hydrophobic and van der Waals Interactions: The pyranose ring of this compound has nonpolar faces created by its carbon-hydrogen (C-H) bonds. stfc.ac.uk These faces can engage in hydrophobic or van der Waals interactions, particularly with the aromatic side chains of amino acids like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). stfc.ac.uknih.gov This type of interaction, known as CH-π stacking, is a well-established feature of carbohydrate-binding sites and is often crucial for stable binding. nih.gov Studies have repeatedly shown a high propensity for Tryptophan residues to be present in carbohydrate-binding sites. nih.gov
Electrostatic Interactions: The amino group at the C-3 position of this compound is basic and can be protonated under physiological conditions, acquiring a positive charge. This allows for electrostatic interactions, or salt bridges, with negatively charged amino acid residues like Aspartate or Glutamate in the receptor binding site. nih.gov Divalent cations, such as Ca²⁺, can also mediate binding by forming a bridge between the sugar's hydroxyl groups and acidic residues on the protein. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for probing the three-dimensional structure and dynamic behavior of aminosugars in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies of Aminosugars
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of aminosugars. rsc.orgunibas.it By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed insights into the molecule's three-dimensional structure in solution can be obtained. mdpi.com
One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. rsc.org For instance, 1H NMR spectra provide information about the proton environment, while 13C NMR spectra reveal details about the carbon skeleton. mdpi.comnih.gov In the case of aminosugars, the chemical shifts of anomeric protons and carbons are particularly informative for determining the α or β configuration at the anomeric center.
The vicinal coupling constants (³J) obtained from 1H NMR spectra are crucial for determining the dihedral angles between adjacent protons, which in turn helps to define the ring conformation (e.g., chair, boat, or skew-boat). mdpi.comrsc.org The Karplus equation provides a relationship between the observed coupling constant and the dihedral angle. mdpi.comrsc.org Furthermore, NOE experiments provide information about through-space proximity between protons, which is invaluable for establishing the relative stereochemistry and the orientation of substituents. mdpi.com Dynamic NMR (DNMR) spectroscopy, combined with theoretical calculations, can be used to study the energy barriers of internal motions and conformational changes. unibas.it
For N-acetylated aminosugars, the ³J(HNH2) coupling constant can provide detailed information about the rotation of the acetamido group. rsc.org The analysis of NMR data is often supported by computational methods, such as Density Functional Theory (DFT) calculations, to predict chemical shifts and aid in spectral assignment and conformational analysis. nih.gov
Below is a table summarizing typical NMR data used in the conformational analysis of aminosugars:
| NMR Parameter | Information Gained | Typical Application in Aminosugars |
| ¹H Chemical Shift (δ) | Electronic environment of protons. | Determination of anomeric configuration (α vs. β), and the orientation of substituents. |
| ¹³C Chemical Shift (δ) | Carbon skeleton and electronic environment. | Identification of anomeric carbons and carbons bearing substituents. |
| Vicinal Coupling Constants (³J) | Dihedral angles between adjacent protons. | Determination of ring conformation (e.g., ⁴C₁ or ¹C₄ chair). |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | Establishing relative stereochemistry and the orientation of substituents. mdpi.com |
| ¹⁵N Chemical Shift (δ) | Electronic environment of nitrogen atoms. | Probing the protonation state and environment of the amino group. acs.org |
Application of Mass Spectrometry for Structural Confirmation and Pathway Elucidation
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of acosamine (B1199459) and for elucidating its structure through fragmentation analysis. procurementresource.commdpi.com Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to generate gas-phase ions of the analyte. researchgate.nettandfonline.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. mdpi.com
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. mdpi.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key structural motifs, such as the sugar ring and the location of the amino group. researchgate.nettandfonline.com The fragmentation of aminosugars is influenced by the nature of the amino group and other substituents. researchgate.nettandfonline.com For instance, the protonation of the amino group can induce specific fragmentation pathways. researchgate.net
The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach that allows for the separation of complex mixtures and the subsequent mass analysis of the individual components. nih.gov This is particularly useful in the analysis of biosynthetic pathways, where intermediates and final products can be identified and characterized. nih.gov
Below is a table outlining the applications of different mass spectrometry techniques in the study of aminosugars:
| MS Technique | Information Provided | Application to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirmation of the molecular formula of this compound. mdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Elucidation of the connectivity of atoms and the position of the amino group. tandfonline.com |
| Electrospray Ionization (ESI) | Soft ionization for generating intact molecular ions. | Analysis of this compound from solution, often coupled with LC. researchgate.net |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analysis of solid samples and large biomolecules. | Characterization of this compound and its derivatives. tandfonline.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass analysis of complex mixtures. | Analysis of this compound from biological matrices and monitoring of synthetic reactions. nih.gov |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential set of techniques for the separation, purification, and assessment of the purity of this compound. khanacademy.orgnih.gov The choice of chromatographic method depends on the properties of the analyte and the desired scale of separation. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of aminosugars. sielc.combio-rad.comresearchgate.net Due to the polar nature of aminosugars, specialized HPLC columns and mobile phases are often required. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be effective for retaining and separating polar compounds like aminosugars. bene-technology.com Different detection methods can be coupled with HPLC, including ultraviolet (UV) absorbance, refractive index (RI), and mass spectrometry (MS). sielc.com
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reactions and assessing the purity of fractions during purification. nih.gov The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. khanacademy.org
Gas Chromatography (GC) can also be used for the analysis of aminosugars, but it typically requires derivatization to increase the volatility of the compound. ijpsjournal.com
The following table summarizes common chromatographic techniques used for aminosugars:
| Chromatographic Technique | Principle of Separation | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis, purity assessment, and preparative purification. nih.gov |
| Thin-Layer Chromatography (TLC) | Differential migration on a solid stationary phase with a liquid mobile phase. | Reaction monitoring and rapid purity checks. nih.gov |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives of this compound. ijpsjournal.com |
| Ion-Exchange Chromatography | Separation based on charge. | Purification of this compound based on the charge of the amino group. nih.gov |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netmit.edu This technique requires a single crystal of the compound of interest. mdpi.com When a beam of X-rays is diffracted by the electrons in the crystal, a unique diffraction pattern is produced. researchgate.net Mathematical analysis of this pattern allows for the determination of the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.com
The determination of the absolute configuration of a chiral molecule like this compound is possible through the anomalous scattering of X-rays by the atoms in the crystal. mit.edu This effect is more pronounced for heavier atoms, but recent advancements have made it possible to determine the absolute configuration of light-atom molecules with high confidence. mit.edu The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. mit.edu
The crystal structure of a derivative of an aminosugar can provide crucial information about the conformation of the pyranose ring and the stereochemistry at each chiral center. mdpi.com For example, the crystal structure of methyl 4-amino-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-α-l-talopyranoside confirmed the talo configuration at C-4 and a distorted chair conformation of the pyranose ring. mdpi.com The structural data obtained from X-ray crystallography is invaluable for validating the structures proposed by other spectroscopic methods and for understanding the structure-activity relationships of aminosugars. nih.govnih.gov
Emerging Research Directions and Future Perspectives in Acosamine Research
Innovations in Acosamine (B1199459) Synthesis for Enhanced Efficiency and Sustainability
Recent advancements in the synthesis of amino sugars focus on overcoming the challenges posed by the basic nitrogen atom, which can interfere with conventional Lewis acid-promoted glycosylation reactions. nih.gov Researchers are exploring novel catalytic systems to improve stereoselectivity, particularly for the difficult-to-form 1,2-cis-glycosidic linkages. mdpi.com For instance, nickel-catalyzed methods have shown promise in overcoming the limitations of classical activators like TMSOTf, which can lead to donor decomposition. mdpi.com
Sustainability in chemical synthesis is a growing priority, encouraging a shift from petroleum-based processes to greener alternatives. researchgate.netrsc.org This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions, reducing energy consumption and hazardous waste. researchgate.net Engineered microbial systems represent a sustainable platform for producing complex molecules. researchgate.net Another innovative approach involves using abundant atmospheric dinitrogen to synthesize amines under mild conditions using titanium polyhydrides, a method that could revolutionize the synthesis of amino-containing compounds like this compound. scitechdaily.com These strategies aim to align the production of valuable chemicals with the principles of a circular economy. researchgate.net
Table 1: Comparison of Synthetic Approaches for Amino Sugars like this compound
| Feature | Traditional Chemical Synthesis | Emerging Innovative Synthesis |
|---|---|---|
| Catalysts/Promoters | Stoichiometric Lewis acids (e.g., TMSOTf, BF3·OEt2). mdpi.com | Catalytic systems (e.g., Nickel complexes), biocatalysts (enzymes). mdpi.comresearchgate.net |
| Stereoselectivity | Often produces diastereomeric mixtures, especially without a C2 participating group. mdpi.comnih.gov | High stereoselectivity is achievable, including for challenging 1,2-cis linkages. mdpi.com |
| Efficiency | Can be low-yielding due to multiple steps and potential for substrate decomposition. mdpi.com | Higher yields, reduced number of steps, and improved atom economy. mdpi.com |
| Sustainability | Relies on petroleum-based reagents and solvents; generates significant chemical waste. | Utilizes renewable feedstocks, enzymatic processes, and novel nitrogen fixation methods; minimizes waste. researchgate.netrsc.org |
| Reaction Conditions | Often requires harsh conditions and strictly anhydrous environments. | Typically proceeds under milder, more environmentally benign conditions (e.g., aqueous media for biocatalysis). researchgate.net |
Design of Advanced this compound-Based Probes for Glycobiological Research
Understanding the precise biological roles of glycans requires tools that can visualize and track them in living systems. boku.ac.at Fluorescent probes have become indispensable for this purpose, allowing for the real-time monitoring of metabolites and their dynamics within cells. nih.govresearchgate.net The design of advanced probes based on the this compound scaffold is a key emerging research area, promising to illuminate its functions in cellular processes.
A primary strategy in this field is metabolic glycoengineering coupled with bioorthogonal chemistry. tocris.com This two-step approach involves introducing a chemically modified sugar analog—the "chemical reporter"—into a cell. tocris.commdpi.com This reporter, for example, an azido-acosamine derivative, would be incorporated into glycoconjugates through the cell's natural metabolic pathways. Subsequently, a fluorescent probe containing a complementary reactive group (e.g., an alkyne) can be added, which selectively "clicks" onto the azide (B81097) reporter via a bioorthogonal reaction like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. mdpi.comresearchgate.net This allows for the specific labeling and visualization of glycans containing the this compound analog. mdpi.com
The rational design of the fluorescent part of the probe is crucial and often relies on established fluorescence modulation mechanisms:
Photoinduced Electron Transfer (PeT): This mechanism can be used to switch fluorescence "on" or "off." In a d-PeT (donor-excited) sensor, electron transfer from a donor to the fluorophore quenches fluorescence until a reaction with the target analyte prevents this transfer, restoring the signal. nih.gov
Intramolecular Charge Transfer (ICT): In these probes, a reaction with the target analyte alters the electron-donating or -withdrawing properties of a part of the molecule, causing a significant shift in the emission wavelength. thno.org
Spirocyclization: This mechanism provides a robust off/on switch, where a non-fluorescent, spirocyclic form of a dye is converted to a highly fluorescent, open-ring form upon reaction with a target. nih.gov
By creating this compound-based chemical reporters and pairing them with advanced fluorescent probes, researchers can investigate the localization, trafficking, and interactions of this compound-containing structures in living cells, providing critical insights into their biological significance. tocris.comnih.gov
Table 2: Design Strategies for this compound-Based Glycobiological Probes
| Strategy | Description | Application for this compound Research |
|---|---|---|
| Metabolic Labeling with Chemical Reporter | An azido (B1232118) or alkyne derivative of this compound is fed to cells and incorporated into glycoconjugates. researchgate.net | Enables the specific tagging of biomolecules that utilize this compound for subsequent detection. |
| Bioorthogonal Ligation ("Click Chemistry") | A fluorescent dye with a complementary functional group is used to covalently label the reporter-tagged biomolecules in a highly specific reaction. mdpi.com | Allows for visualization (imaging) or isolation (proteomics) of this compound-containing structures within a complex biological environment. |
| Activity-Based Protein Profiling (ABPP) | A reactive probe designed to bind covalently to the active site of specific enzymes. mdpi.com | An this compound-based ABPP could identify and profile the activity of enzymes that process this compound (e.g., glycosyltransferases, glycosidases). |
| Glycan-Recognizing Probes (GRPs) | Engineered lectins or antibodies with high specificity for a particular glycan structure. nih.gov | Development of a GRP specific for this compound-containing epitopes would allow for direct detection without metabolic labeling. |
Computational Chemistry and Molecular Modeling for Predicting this compound Reactivity and Interactions
Computational chemistry has become a powerful tool in modern chemical research, allowing scientists to simulate and predict molecular structures, properties, and reactivity without conducting physical experiments. mtu.eduwikipedia.org Applying these methods to this compound can provide profound insights into its intrinsic properties and how it interacts with biological macromolecules, guiding the rational design of new molecules.
Key computational methods applicable to this compound research include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of a molecule. wikipedia.orgresearchgate.net For this compound, DFT can be used to determine its most stable three-dimensional conformation, analyze its frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity, and map its molecular electrostatic potential (MESP) to identify sites prone to electrophilic or nucleophilic attack and hydrogen bonding. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic behavior of a system. mdpi.com An MD simulation of this compound in complex with a protein, such as an enzyme or receptor, can reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, like an this compound derivative) when bound to another (a receptor, like a protein). researchgate.net Docking studies can be used to screen virtual libraries of this compound analogs against a protein target to identify potential inhibitors or to understand the binding mode of known this compound-containing drugs. mdpi.com
These computational approaches are invaluable for building a predictive understanding of this compound's behavior. atomistica.online For example, modeling can explain the stereochemical outcomes of synthetic reactions or predict the binding affinity of a newly designed this compound-based drug candidate, thereby accelerating the research and development cycle. mdpi.commolsis.co.jp
Table 3: Applications of Computational Modeling in this compound Research
| Computational Method | Key Application for this compound | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Predicting ground-state geometry and electronic properties. researchgate.net | Stable conformations, orbital energies (reactivity), charge distribution, and sites for molecular interaction. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of this compound in a biological environment (e.g., complexed with a protein). mdpi.com | Binding stability, conformational flexibility, key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and solvent effects. mdpi.com |
| Molecular Docking | Predicting the binding pose and affinity of this compound derivatives to a protein target. researchgate.net | Identification of potential binding partners, understanding structure-activity relationships, and guiding ligand design. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving this compound, where the active site is treated with high-level QM and the rest of the protein with classical MM. wikipedia.org | Detailed mechanism of bond formation/cleavage, transition state energies, and catalytic pathways. |
Exploration of this compound in Novel Carbohydrate-Based Drug Design (excluding clinical trials)
Carbohydrates are central to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis, making them attractive targets and scaffolds for drug discovery. nih.govresearchgate.net this compound, as a constituent of several biologically active natural products, serves as a promising starting point for the design of new therapeutic agents. Research in this area focuses on creating novel this compound analogs and glycoconjugates with enhanced or new biological activities. nih.gov
One major strategy involves using the carbohydrate as a scaffold to mimic other structures, such as peptides. frontiersin.org The carbohydrate framework provides a rigid and stereochemically rich backbone on which functional groups can be precisely arranged to mimic the key interactions of a peptide, potentially leading to peptidomimetics with improved stability and bioavailability. frontiersin.org
Another avenue is the synthesis of novel glycoconjugates, where this compound is attached to other molecules to improve their properties or target them to specific cells. griffith.edu.au For example, glycosylating a known drug can alter its solubility, stability, and pharmacokinetic profile. researchgate.net Given that many cell surface receptors recognize specific carbohydrates, an this compound-conjugate could potentially be targeted to cells that express corresponding lectins.
The development of inhibitors for carbohydrate-processing enzymes is also a significant area of research. nih.gov Many pathogens rely on specific glycosidases or glycosyltransferases for their survival and virulence. griffith.edu.au Designing this compound mimetics that can act as inhibitors for these enzymes is a promising strategy for developing new anti-infective agents. nih.gov The initial biological evaluations of many sugar analogs indicate their potential as enzyme inhibitors, though further work is needed to assess their effects on mammalian enzymes to uncover their full therapeutic potential. nih.gov
Table 4: Strategies in this compound-Based Drug Design
| Design Strategy | Rationale | Potential Therapeutic Application |
|---|---|---|
| Glycomimetics | Create stable analogs that mimic the structure of this compound or its transition state when processed by an enzyme. | Enzyme inhibitors (e.g., for glycosidases or glycosyltransferases) for anti-infective or metabolic disease targets. nih.gov |
| Carbohydrate Scaffolding | Use the this compound structure as a rigid framework to build libraries of diverse compounds for screening. frontiersin.org | Discovery of new molecular entities with novel biological activities. |
| Glycoconjugation | Attach this compound to other pharmacophores or drug molecules. griffith.edu.au | Improving drug delivery, solubility, and stability; targeting drugs to specific tissues or cells. researchgate.net |
| Antigen Design | Synthesize this compound-containing oligosaccharides that mimic pathogenic or tumor-associated antigens. | Development of synthetic carbohydrate-based vaccines to elicit a targeted immune response. frontiersin.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acosamine, and what are the key methodological considerations for reproducibility?
- Methodological Answer : this compound (3-amino-2,3,6-trideoxysugar) is synthesized via stereoselective strategies, such as the aza-Wacker cyclization of enantiomerically enriched allylic alcohol precursors. Key steps include (i) ketoenolization of aldehydes to generate chiral intermediates, (ii) oxazolidine ring formation via cyclization, and (iii) relay strategies (e.g., redox-relay) to install stereocenters. For example, (-)-acosamine was synthesized from TBS-protected (-)-lactaldehyde in five steps using a palladium-catalyzed process . Critical factors for reproducibility include catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and temperature control during cyclization. Purification via flash chromatography or HPLC is recommended to isolate high-purity products.
Q. How is this compound structurally characterized using spectroscopic and spectrometric techniques?
- Methodological Answer : High-resolution electrospray ionization mass spectrometry (HRESIMS(+)-TOF) is essential for confirming molecular formulas (e.g., C₆H₁₃NO₃ for this compound) and detecting fragmentation patterns. For instance, in-source fragmentation of this compound-containing metabolites (e.g., epemicins) reveals diagnostic ions such as [M+H-acosamine]⁺ and [M+H-aculexitriose]⁺, aiding in sugar moiety identification . Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, HSQC, HMBC) resolves stereochemistry, with characteristic signals for C3-NH (δ ~5.2 ppm) and C2/C6 deoxy protons (δ ~1.2–1.5 ppm).
Q. What role does this compound play in the biosynthesis of natural products?
- Methodological Answer : this compound is a glycosylation component in specialized metabolites, such as aculeximycin and epemicins, where it influences bioactivity. Loss of the this compound moiety (e.g., via HRESIMS fragmentation) reduces antimicrobial activity, highlighting its role in target binding . Researchers should use gene knockout studies or isotopic labeling (e.g., ¹³C-glucose) to trace its incorporation into secondary metabolites during biosynthetic pathway analysis.
Advanced Research Questions
Q. How can researchers address stereochemical challenges in the enantioselective synthesis of this compound derivatives?
- Methodological Answer : Stereodivergent synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Ginesta et al. achieved enantioselective synthesis of this compound via Sharpless epoxidation or Jacobsen kinetic resolution to control C3-amino and C4-hydroxy configurations . Researchers should optimize catalyst systems (e.g., Ru or Pd complexes) and monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states to guide catalyst design .
Q. What advanced analytical techniques are critical for detecting this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) enhances specificity in detecting this compound-glycosylated metabolites. For example, multiple reaction monitoring (MRM) of transitions like m/z 1423.83 → 1146.68 (loss of aculexitriose) improves sensitivity in tissue extracts . Solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) columns is recommended for polar metabolite enrichment.
Q. How should discrepancies in reported bioactivity data of this compound derivatives be methodologically resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions (e.g., pH, bacterial strains). Researchers should (i) standardize protocols (CLSI guidelines), (ii) validate purity (>95% via HPLC), and (iii) perform dose-response curves (IC₅₀) across multiple replicates. Meta-analyses using tools like RevMan can statistically reconcile divergent results, weighting studies by sample size and methodological rigor .
Guidance for Contradiction Analysis
- Root-Cause Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies . For bioactivity disputes, assess strain-specific resistance mechanisms or solvent effects (e.g., DMSO cytotoxicity).
- Statistical Reconciliation : Use Cohen’s d to quantify effect size differences and funnel plots to detect publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
